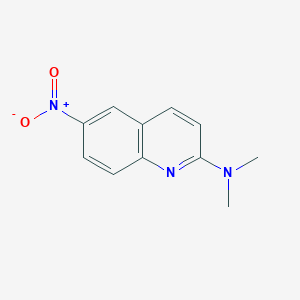

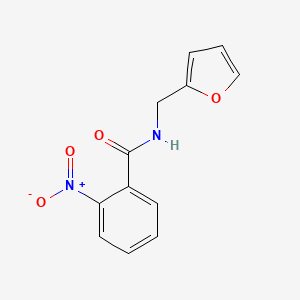

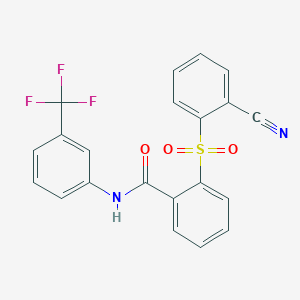

N-(furan-2-ylmethyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan-based amide derivatives has been reported in the literature . These compounds are typically synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N1,N2-bis(furan-2-ylmethyl)oxalamide has a molecular weight of 248.23500 and a density of 1.283g/cm3 .Scientific Research Applications

Crystal Structure and Molecular Interactions

N-(furan-2-ylmethyl)-2-nitrobenzamide and related compounds exhibit significant crystallographic properties. For example, a study on a similar compound, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, revealed its crystal structure and molecular interactions. This compound, featuring a disordered furan-2-ylmethyl group and forming ribbons in the crystal due to weak C—H⋯O interactions, demonstrates the complex structural characteristics of this class of compounds (Hijji et al., 2014).

Synthesis and Functionalization

The synthesis and functionalization of N-(furan-2-ylmethyl)-2-nitrobenzamide derivatives are areas of active research. For instance, research on 2-nitrobenzo[b]furans showed that hypervalent iodine-induced oxidative cyclization can efficiently functionalize these compounds, which are otherwise challenging to synthesize using classical methods (Lu et al., 2012).

Nanoparticle Synthesis

N-(furan-2-ylmethyl)-2-nitrobenzamide derivatives have been used in the synthesis of nanoparticles. A nickel(II) complex of a related compound was synthesized and used as a precursor for the deposition of nickel sulfide nanocrystals, showcasing the potential of these compounds in nanotechnology applications (Saeed et al., 2013).

Quality Control in Pharmaceutical Research

In pharmaceutical research, quality control methods for compounds like N-(furan-2-ylmethyl)-2-nitrobenzamide are crucial. A study developed methods for identification, impurity determination, and quantitative determination of a similar compound, demonstrating the importance of analytical techniques in drug development (Sych et al., 2018).

Efficient Synthesis Techniques

Efficient synthesis techniques are also a focus of research. For example, a study reported an efficient synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans in water, highlighting the advancements in green chemistry and sustainable synthesis methods (Pal et al., 2003).

Mechanism of Action

Target of Action

Furan derivatives have been studied for their therapeutic potentials against certain types of tumors . They are known to interact with various biomolecules like proteins and amino acids via the presence of azomethine nitrogen .

Mode of Action

Furan schiff base derivatives and their metal complexes are known to behave as bidentate ligands via azomethine-n and furanyl-o . These sites are potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan derivatives have been heavily studied for their therapeutic potentials against certain types of tumors

Pharmacokinetics

Furan derivatives are generally known for their good admet properties , which suggests that N-(furan-2-ylmethyl)-2-nitrobenzamide may also have favorable pharmacokinetic properties.

Result of Action

Furan derivatives have been shown to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities . They have also been widely utilized in food and dye industry, analytical chemistry, catalysis, and agrochemical activities .

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACAWKQFCADZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)

![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)

![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)